N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a heterocyclic compound that features a pyrazole and pyrimidine ring system
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets, such as enzymes and receptors, to exert their biological effects .
Mode of Action
It’s known that compounds with similar structures can bind to their targets and modulate their activity . This interaction can lead to changes in the target’s function, which can have downstream effects on cellular processes .
Biochemical Pathways
The downstream effects of these pathways can lead to changes in cellular functions .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, which can be influenced by factors such as solubility, stability, and the presence of transport proteins .
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may have various effects at the molecular and cellular level, such as modulation of enzyme activity, changes in signal transduction, or alterations in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a pyrimidine derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
Pyrimidine Derivatives: Various pyrimidine-based compounds with similar structural features.
Uniqueness
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-10-7-11(2)20(19-10)15-16-8-13(9-17-15)18-14(21)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCDQRKZVLGVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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